HDAC Isoform Selectivity and Potency: Tacedinaline vs. Vorinostat (SAHA)
Tacedinaline is a Class I-selective HDAC inhibitor, whereas Vorinostat (SAHA) is a pan-HDAC inhibitor. This fundamental difference in target engagement leads to distinct biological outcomes. In head-to-head enzymatic assays, Tacedinaline inhibited HDAC1 with an IC50 of 0.57 μM, while Vorinostat exhibited an IC50 of 0.01 μM (10 nM) against the same isoform . Crucially, Tacedinaline demonstrates selectivity for HDAC1, HDAC2, and HDAC3 (IC50 0.9, 0.9, 1.2 μM, respectively) with minimal activity against HDAC8 (IC50 >20 μM) . In contrast, Vorinostat inhibits a broad range of Class I and Class II HDACs.
| Evidence Dimension | HDAC1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.57 μM |
| Comparator Or Baseline | Vorinostat (SAHA): 0.01 μM (10 nM) |
| Quantified Difference | Tacedinaline's IC50 is 57-fold higher than Vorinostat's against HDAC1 |
| Conditions | Recombinant HDAC1 enzyme inhibition assay |
Why This Matters
This selectivity profile is critical for researchers aiming to dissect Class I HDAC-specific biology without the confounding effects of pan-HDAC inhibition.
